molecular formula C9H16O2 B13074720 1-Methoxy-4-methylcyclohexane-1-carbaldehyde

1-Methoxy-4-methylcyclohexane-1-carbaldehyde

Cat. No.: B13074720
M. Wt: 156.22 g/mol
InChI Key: KOWWZDQKMJCHFR-UHFFFAOYSA-N
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Description

1-Methoxy-4-methylcyclohexane-1-carbaldehyde is an organic compound with the molecular formula C9H16O2 It is a derivative of cyclohexane, featuring a methoxy group and a methyl group attached to the cyclohexane ring, along with an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methoxy-4-methylcyclohexane-1-carbaldehyde can be synthesized through several methods. One common approach involves the alkylation of 4-methylcyclohexanone with methanol in the presence of an acid catalyst to form 1-methoxy-4-methylcyclohexanol. This intermediate is then oxidized using reagents such as pyridinium chlorochromate (PCC) to yield the desired aldehyde.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalytic hydrogenation and oxidation steps are optimized for large-scale production, often using metal catalysts and controlled reaction conditions to achieve the desired product efficiently.

Chemical Reactions Analysis

Types of Reactions: 1-Methoxy-4-methylcyclohexane-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Various nucleophiles depending on the desired substitution product

Major Products Formed:

    Oxidation: 1-Methoxy-4-methylcyclohexane-1-carboxylic acid

    Reduction: 1-Methoxy-4-methylcyclohexanol

    Substitution: Products vary based on the nucleophile used

Scientific Research Applications

1-Methoxy-4-methylcyclohexane-1-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 1-methoxy-4-methylcyclohexane-1-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The methoxy and methyl groups contribute to the compound’s overall reactivity and stability, influencing its interactions with other molecules.

Comparison with Similar Compounds

1-Methoxy-4-methylcyclohexane-1-carbaldehyde can be compared with other similar compounds, such as:

    4-Methoxycyclohexanone: Lacks the methyl group, resulting in different reactivity and applications.

    4-Methylcyclohexanone: Lacks the methoxy group, leading to variations in chemical behavior and uses.

    Cyclohexane-1-carbaldehyde: Lacks both the methoxy and methyl groups, making it less complex and less versatile in reactions.

The uniqueness of this compound lies in its combination of functional groups, which provides a balance of reactivity and stability, making it valuable for various applications in research and industry.

Properties

IUPAC Name

1-methoxy-4-methylcyclohexane-1-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O2/c1-8-3-5-9(7-10,11-2)6-4-8/h7-8H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOWWZDQKMJCHFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1)(C=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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